molecular formula C9H19NO B1630514 N,N-Dibutylformamide CAS No. 761-65-9

N,N-Dibutylformamide

Cat. No.: B1630514
CAS No.: 761-65-9
M. Wt: 157.25 g/mol
InChI Key: NZMAJUHVSZBJHL-UHFFFAOYSA-N
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Description

N,N-Dibutylformamide is an organic compound with the molecular formula C9H19NO. It is a formamide derivative, specifically a substituted formamide where the hydrogen atoms of the formamide group are replaced by butyl groups. This compound is a clear, colorless liquid with a relatively high boiling point and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dibutylformamide can be synthesized through the reaction of formic acid with dibutylamine. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond. The general reaction is as follows:

HCOOH+(C4H9)2NHHCON(C4H9)2+H2O\text{HCOOH} + \text{(C}_4\text{H}_9\text{)}_2\text{NH} \rightarrow \text{HCON(C}_4\text{H}_9\text{)}_2 + \text{H}_2\text{O} HCOOH+(C4​H9​)2​NH→HCON(C4​H9​)2​+H2​O

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures. The product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutylformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used, depending on the desired product.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted formamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-Dibutylformamide is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N,N-Dibutylformamide exerts its effects involves its ability to act as a polar aprotic solvent. This property allows it to stabilize transition states and intermediates in chemical reactions, facilitating various transformations. At the molecular level, it interacts with substrates through hydrogen bonding and dipole-dipole interactions, enhancing the reactivity of the compounds involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dibutylformamide is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. Its higher molecular weight and boiling point compared to other formamides make it suitable for applications requiring higher thermal stability and specific solvent properties .

Properties

IUPAC Name

N,N-dibutylformamide
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InChI

InChI=1S/C9H19NO/c1-3-5-7-10(9-11)8-6-4-2/h9H,3-8H2,1-2H3
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InChI Key

NZMAJUHVSZBJHL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C=O
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Molecular Formula

C9H19NO
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DSSTOX Substance ID

DTXSID3022114
Record name N,N-Dibutylformamide
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Molecular Weight

157.25 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name N,N-Dibutylformamide
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CAS No.

761-65-9
Record name N,N-Dibutylformamide
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Record name N,N-DIBUTYLFORMAMIDE
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Synthesis routes and methods

Procedure details

The crude product remains as a dark oil. According to HPLC analysis, it contains 83.8% by weight of phthaloyl chloride, 2.4% by weight of phthalic anhydride, and, according to GC analysis, 0.9 area % of N,N-dibutylcarbamoyl chloride. Based on the product, this corresponds to a crude yield of 97.8% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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